Des-(R)-piperidin-3-amine 8-(R)-(Piperidin-3-ylamino) 利格列汀
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Des-(R)-piperidin-3-amine 8-(R)-(Piperidin-3-ylamino) Linagliptin, also known as Des-(R)-piperidin-3-amine 8-(R)-(Piperidin-3-ylamino) Linagliptin, is a useful research compound. Its molecular formula is C25H28N8O2 and its molecular weight is 472.553. The purity is usually 95%.
BenchChem offers high-quality Des-(R)-piperidin-3-amine 8-(R)-(Piperidin-3-ylamino) Linagliptin suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Des-(R)-piperidin-3-amine 8-(R)-(Piperidin-3-ylamino) Linagliptin including the price, delivery time, and more detailed information at info@benchchem.com.
科学研究应用
2 型糖尿病治疗
利格列汀是一种黄嘌呤衍生物,是一种高效、选择性、长效的 DPP-4 抑制剂 。它主要应用于治疗 2 型糖尿病。以下是它的工作原理:
生产过程中的杂质表征
在利格列汀的工艺开发过程中,通过高效液相色谱 (HPLC) 检测到五种新的工艺相关杂质 。识别和表征这些杂质对于生产过程中的质量控制至关重要。这些杂质是利用各种光谱数据(MS、HRMS、1H-NMR、13C-NMR 和 IR)进行表征的。
肾脏和血管风险降低
在事后分析中,利格列汀在患有 2 型糖尿病且肾脏和血管风险高的患者中,显著且具有临床意义地降低了 HbA1c 和空腹血浆葡萄糖 (FPG) 。这一发现表明,利格列汀可能对合并高血压和微量白蛋白尿的患者有益。
长期安全性及耐受性
一项为期 1 年的随机、双盲、安慰剂对照研究评估了利格列汀在仅患有 2 型糖尿病和严重肾脏损害 (RI) 的患者中的长期安全性、耐受性和疗效 。该研究旨在评估其在较长时间内的安全性特征。
作用机制
Target of Action
Des-®-piperidin-3-amine 8-®-(Piperidin-3-ylamino) Linagliptin, also known as Linagliptin, primarily targets the enzyme Dipeptidyl Peptidase-4 (DPP-4) . DPP-4 is responsible for the breakdown of incretins , hormones that are naturally produced by the stomach when we eat . Incretins play a crucial role in glucose metabolism by stimulating insulin secretion .
Mode of Action
Linagliptin acts as a competitive, reversible inhibitor of DPP-4 . By inhibiting DPP-4, Linagliptin slows the breakdown of incretins . This leads to an increase in the levels of active forms of endogenous incretins such as GLP-1 and GIP . These hormones help the body produce more insulin when it’s needed and lower blood sugar levels .
Biochemical Pathways
The inhibition of DPP-4 by Linagliptin affects the biochemical pathways involved in glucose metabolism . The increased levels of incretins stimulate insulin secretion, which in turn lowers blood glucose levels . Additionally, scientific reports suggest beneficial effects of Linagliptin administration via immunological and biochemical pathways involved in neuroprotective processes of the central nervous system .
Pharmacokinetics
Linagliptin exhibits a unique pharmacokinetic profile characterized by target-mediated nonlinear pharmacokinetics, concentration-dependent protein binding, minimal renal clearance, and no requirements for dose adjustment for any intrinsic or extrinsic factor . Linagliptin is rapidly absorbed after oral administration, with maximum plasma concentration occurring after approximately 90 minutes, and reaches steady-state concentrations within 4 days . The majority of Linagliptin is eliminated as the parent compound, demonstrating that metabolism plays a minor role in the overall pharmacokinetics in humans . Linagliptin is eliminated primarily in feces, with only around 5% of the oral therapeutic dose excreted in the urine at steady state .
Result of Action
The result of Linagliptin’s action is a decrease in blood glucose levels . By increasing the levels of active incretins, Linagliptin helps the body produce more insulin when it’s needed and lower blood sugar levels . This makes Linagliptin an effective treatment for managing hyperglycemia in patients with type 2 diabetes mellitus .
Action Environment
The action of Linagliptin can be influenced by various environmental factors. Certain conditions such as kidney disease may require dose adjustments .
生化分析
Biochemical Properties
Des-®-piperidin-3-amine 8-®-(Piperidin-3-ylamino) Linagliptin interacts with the enzyme DPP-4, inhibiting its activity . This inhibition leads to an increase in the levels of active forms of endogenous incretins such as GLP-1 and GIP, which are hormones that stimulate insulin secretion . The interaction between Linagliptin and DPP-4 is characterized by high-affinity, saturable binding .
Cellular Effects
Des-®-piperidin-3-amine 8-®-(Piperidin-3-ylamino) Linagliptin influences cell function by modulating the activity of DPP-4 . By inhibiting DPP-4, Linagliptin increases the levels of active incretins, leading to enhanced insulin secretion and reduced glucagon release . This results in improved glycemic control in patients with type 2 diabetes .
Molecular Mechanism
The molecular mechanism of action of Des-®-piperidin-3-amine 8-®-(Piperidin-3-ylamino) Linagliptin involves binding to the DPP-4 enzyme and inhibiting its activity . This binding is high-affinity and saturable, contributing to the drug’s potent and selective inhibition of DPP-4 . The inhibition of DPP-4 leads to increased levels of active incretins, which stimulate insulin secretion and suppress glucagon release .
Temporal Effects in Laboratory Settings
The effects of Des-®-piperidin-3-amine 8-®-(Piperidin-3-ylamino) Linagliptin over time in laboratory settings have been studied, with the drug showing sustained improvements in glycemic control over a period of up to 102 weeks . The drug exhibits a long terminal half-life, allowing for prolonged exposure to the drug .
Dosage Effects in Animal Models
The effects of Des-®-piperidin-3-amine 8-®-(Piperidin-3-ylamino) Linagliptin in animal models have been studied, with the drug showing significant improvements in glycemic control . Specific dosage effects in animal models were not found in the available literature.
Metabolic Pathways
Des-®-piperidin-3-amine 8-®-(Piperidin-3-ylamino) Linagliptin is involved in the incretin metabolic pathway . By inhibiting DPP-4, it prevents the degradation of incretins, leading to increased levels of these hormones and enhanced insulin secretion .
Transport and Distribution
Des-®-piperidin-3-amine 8-®-(Piperidin-3-ylamino) Linagliptin is distributed extensively into tissues, demonstrating its wide distribution within cells and tissues . It is eliminated primarily in faeces, with only around 5% of the oral therapeutic dose excreted in the urine at steady state .
Subcellular Localization
Given its mechanism of action, it can be inferred that it interacts with DPP-4, which is widely distributed in mammalian tissues as a membrane-bound form and in plasma as a soluble protein .
生物活性
Des-(R)-piperidin-3-amine 8-(R)-(Piperidin-3-ylamino) Linagliptin, a derivative of linagliptin, is a potent and selective inhibitor of dipeptidyl peptidase-4 (DPP-4). This compound is notable for its therapeutic potential in managing type 2 diabetes mellitus (T2DM) through the modulation of incretin hormones, specifically glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic polypeptide (GIP).
- Molecular Formula : C25H28N8O2
- Molecular Weight : 472.54 g/mol
- CAS Number : 1446263-38-2
- SMILES Notation : CC#CCn1c(N[C@@H]2CCCNC2)nc3N(C)C(=O)N(Cc4nc(C)c5ccccc5n4)C(=O)c13
DPP-4 inhibitors like linagliptin function by preventing the degradation of incretin hormones. This leads to increased insulin secretion and decreased glucagon release, thereby improving glycemic control. The inhibition of DPP-4 also has additional effects on various organs, including the kidneys and heart, which may contribute to cardiovascular and renal protective benefits.
Clinical Studies
- Microalbuminuria in Diabetic Nephropathy : A clinical trial involving 92 patients with diabetic nephropathy assessed the effects of linagliptin on microalbuminuria. The study indicated a significant reduction in urinary albumin excretion in the linagliptin group compared to placebo, suggesting potential renoprotective effects beyond glycemic control .
- Cardiovascular Outcomes : Meta-analyses of Phase II/III clinical trials have shown that DPP-4 inhibitors may reduce cardiovascular events in patients with T2DM. Linagliptin has demonstrated a favorable safety profile and was associated with improvements in lipid profiles and blood pressure .
Preclinical Evidence
Preclinical studies have suggested that DPP-4 inhibitors can exert beneficial effects in conditions such as acute kidney failure and chronic heart failure. These findings are attributed to the modulation of various substrates affected by DPP-4 inhibition, which includes neuropeptides that play roles in cardiovascular health .
Comparative Analysis of DPP-4 Inhibitors
Compound | Potency | Selectivity | Clinical Use |
---|---|---|---|
Linagliptin | High | High | Type 2 Diabetes |
Sitagliptin | Moderate | Moderate | Type 2 Diabetes |
Saxagliptin | Moderate | Low | Type 2 Diabetes |
Alogliptin | Moderate | Moderate | Type 2 Diabetes |
Safety and Tolerability
DPP-4 inhibitors are generally well-tolerated, with a low incidence of adverse effects. However, renal function should be monitored, especially for those excreted via the kidneys to prevent potential side effects .
属性
IUPAC Name |
7-but-2-ynyl-3-methyl-1-[(4-methylquinazolin-2-yl)methyl]-8-[[(3R)-piperidin-3-yl]amino]purine-2,6-dione |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H28N8O2/c1-4-5-13-32-21-22(30-24(32)28-17-9-8-12-26-14-17)31(3)25(35)33(23(21)34)15-20-27-16(2)18-10-6-7-11-19(18)29-20/h6-7,10-11,17,26H,8-9,12-15H2,1-3H3,(H,28,30)/t17-/m1/s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DOQKYHYFAIBWOA-QGZVFWFLSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC#CCN1C2=C(N=C1NC3CCCNC3)N(C(=O)N(C2=O)CC4=NC5=CC=CC=C5C(=N4)C)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC#CCN1C2=C(N=C1N[C@@H]3CCCNC3)N(C(=O)N(C2=O)CC4=NC5=CC=CC=C5C(=N4)C)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H28N8O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
472.5 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。